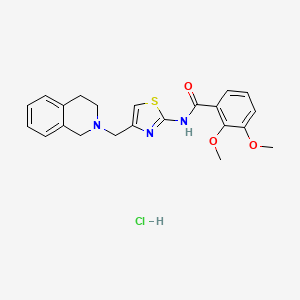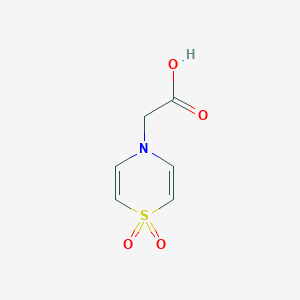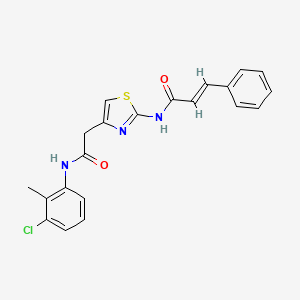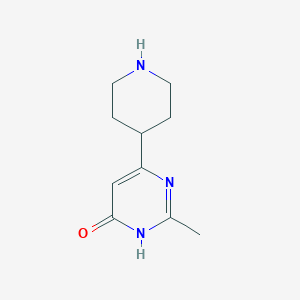
(5-Cyclopropyloxolan-2-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-Cyclopropyloxolan-2-yl)methanamine hydrochloride, also known as CPOM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPOM is a cyclic amine that is structurally similar to other compounds that have been shown to have pharmacological effects, such as serotonin and dopamine. In
Scientific Research Applications
Biased Agonists in Antidepressant Research
One area of research involving (5-Cyclopropyloxolan-2-yl)methanamine hydrochloride relates to its role as a biased agonist for serotonin 5-HT1A receptors. Novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, a related compound, were studied for their potential as antidepressants. These derivatives preferentially stimulated ERK1/2 phosphorylation in the rat cortex and showed promising antidepressant-like activity, suggesting a potential therapeutic application in treating depression (Sniecikowska et al., 2019).
Applications in Organic Chemistry
The compound has been utilized in organic chemistry research, particularly in cycloaddition reactions. A study explored the synthesis of various 2,5-diaryl-1,3-dioxolane-4,4-dicarbonitriles and 2,4-diphenyl-1,3-oxazolidine-5,5-dicarbonitriles via [3 + 2] cycloaddition reactions, demonstrating the compound's relevance in synthesizing complex organic structures (Bentabed-Ababsa et al., 2009).
Role in Pharmacological Studies
This compound has also been included in pharmacological research, contributing to the understanding of drug mechanisms. For instance, it has been used in studies examining the reversal of scopolamine-induced deficits in radial maze performance by various substances (Wang & Tang, 1998).
Synthesis of Related Compounds
The compound has played a significant role in the synthesis of various related compounds. For example, research has been conducted on the synthesis of novel 1,3-dithiolane compounds and their characterization, which adds to the broader knowledge of chemical synthesis techniques (Zhai, 2014).
Derivatives in Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been synthesized and tested for various pharmacological activities. Research includes the synthesis of ketamine derivatives through Mannich reactions, demonstrating the versatility of the compound in creating new pharmacologically active substances (Masaud et al., 2022).
properties
IUPAC Name |
(5-cyclopropyloxolan-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-5-7-3-4-8(10-7)6-1-2-6;/h6-8H,1-5,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMRMTWTBRNFPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CCC(O2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Cyclopropyloxolan-2-yl)methanamine hydrochloride | |
CAS RN |
2126177-10-2 |
Source


|
| Record name | (5-cyclopropyloxolan-2-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5,6-dimethyl-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone](/img/structure/B2891933.png)


![3-methyl-5-[(4-nitrophenyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B2891937.png)
![(4-Amino-2-oxabicyclo[2.2.1]heptan-1-yl)methanol;hydrochloride](/img/structure/B2891938.png)


![(Z)-2-Methyl-4-oxo-6-[(3R,5S,7R,10R,12R,13S,14S,17S)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-enoic acid](/img/structure/B2891942.png)




![2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2891950.png)